5-Amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile
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Description
5-Amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile is a derivative of pyrazolopyridines . Pyrazolopyridines are known for their wide range of pharmacological properties and are part of anxiolytic drugs . They are also promising substrates for the development of drugs for the treatment of the central nervous system, viral, inflammatory, tumor, cardiovascular, and bacterial diseases .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of 1-Alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides . The obtained derivatives then undergo cyclocondensation with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazolo[4,3-b]pyridine core, which is a fused ring system combining a pyrazole and a pyridine ring . This core is functionalized with an amino group and a nitrile group .Chemical Reactions Analysis
The chemical reactions involving this compound are mainly centered around its synthesis. The key reactions include the formation of 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides from 1-Alkyl-N-Boc-5-formylpyrazol-4-amines and malononitrile or cyanoacetamide, followed by cyclocondensation .Future Directions
The future directions for the research and development of 5-Amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile could involve exploring its potential pharmacological properties further, given the known wide range of pharmacological properties of pyrazolopyridine derivatives . Additionally, improving the synthesis methods to increase the yield and selectivity could be another area of focus .
Mechanism of Action
Target of Action
5-Amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile is a derivative of pyrazolopyridines . Pyrazolopyridines have been found to possess a wide range of pharmacological properties and are part of various drugs . They have been studied for their potential in treating diseases of the central nervous system, viral, inflammatory, tumor, cardiovascular, and bacterial diseases . They also act as antagonists of the corticotropin growth factor receptor and cholecystokinin hormones .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . The compound is synthesized through a series of reactions involving 1-Alkyl-N-Boc-5-formylpyrazol-4-amines, malononitrile, and cyanoacetamide .
Biochemical Pathways
The compound affects various biochemical pathways. It has been found among the pyrazolo[4,3-b]-pyridine derivatives amino-functionalized in the pyridine ring . These derivatives have been identified as inhibitors of Janus kinase, cyclin-dependent kinase, phosphodiesterase I, and sphingosine-1-phosphate receptor 2 modulators .
Result of Action
It is known that the compound has potential therapeutic effects in various diseases, including those of the central nervous system, viral, inflammatory, tumor, cardiovascular, and bacterial diseases .
Properties
IUPAC Name |
5-amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5/c1-13-7-2-5(3-9)8(10)12-6(7)4-11-13/h2,4H,1H3,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBOYFPABHHDCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=C(C(=C2)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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